(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
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Overview
Description
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group that contains both chloro and fluoro substituents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable amine to form the benzyl intermediate.
Piperidine Ring Formation: The benzyl intermediate is then subjected to nucleophilic substitution reactions to introduce the piperidine ring.
Methylation: The piperidine ring is methylated using methyl iodide or a similar methylating agent.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for studying receptor-ligand interactions and signaling pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzyl ring can enhance binding affinity and selectivity for these targets. The piperidine ring can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex and modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride
- 2-Chloro-6-fluorobenzyl chloride
Uniqueness
Compared to similar compounds, (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride has a unique combination of chloro and fluoro substituents on the benzyl ring, along with a piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2.ClH/c1-17(10-5-7-16-8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGYEHSYYSLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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